Cas no 1785097-64-4 (3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid)

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a 2-pyridone core linked to a propanoic acid moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its bifunctional structure, which combines a hydrogen-bond-accepting pyridone ring with a carboxylic acid group capable of further derivatization. Its rigid yet flexible scaffold makes it a valuable intermediate for designing bioactive molecules, particularly in the development of enzyme inhibitors or metal-chelating agents. The compound’s balanced polarity enhances solubility in both aqueous and organic media, facilitating its use in diverse synthetic applications. Its structural features also suggest potential utility in coordination chemistry and as a building block for pharmacophores.
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid structure
1785097-64-4 structure
商品名:3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
CAS番号:1785097-64-4
MF:C8H9NO3
メガワット:167.161962270737
CID:5704289
PubChem ID:105433299

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1785097-64-4
    • 3-(6-OXO-1,6-DIHYDRO-2-PYRIDINYL)PROPANOICACID
    • 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
    • 3-(6-OXO-1,6-DIHYDRO-2-PYRIDINYL)PROPANOIC ACID
    • EN300-1457318
    • 2-Pyridinepropanoic acid, 1,6-dihydro-6-oxo-
    • インチ: 1S/C8H9NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12)
    • InChIKey: LLJIWFFTRTWFBZ-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1=CC=CC(N1)=O)=O

計算された属性

  • せいみつぶんしりょう: 167.058243149g/mol
  • どういたいしつりょう: 167.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.263±0.06 g/cm3(Predicted)
  • ふってん: 481.2±37.0 °C(Predicted)
  • 酸性度係数(pKa): 4.75±0.10(Predicted)

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457318-0.05g
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
0.05g
$1140.0 2023-06-06
Enamine
EN300-1457318-0.1g
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
0.1g
$1195.0 2023-06-06
Enamine
EN300-1457318-5.0g
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
5g
$3935.0 2023-06-06
Enamine
EN300-1457318-500mg
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
500mg
$1302.0 2023-09-29
Enamine
EN300-1457318-2500mg
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
2500mg
$2660.0 2023-09-29
Enamine
EN300-1457318-50mg
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
50mg
$1140.0 2023-09-29
Enamine
EN300-1457318-1.0g
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
1g
$1357.0 2023-06-06
Enamine
EN300-1457318-100mg
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
100mg
$1195.0 2023-09-29
Enamine
EN300-1457318-10000mg
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
10000mg
$5837.0 2023-09-29
Enamine
EN300-1457318-0.5g
3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid
1785097-64-4
0.5g
$1302.0 2023-06-06

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid 関連文献

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acidに関する追加情報

Introduction to 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid (CAS No. 1785097-64-4)

3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid, identified by the chemical compound code CAS No. 1785097-64-4, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the broader category of heterocyclic derivatives, specifically incorporating a pyridine ring system, which is well-documented for its diverse biological activities and synthetic utility. The structural motif of this molecule, featuring a propanoic acid side chain attached to a 6-oxo-1,6-dihydropyridine core, positions it as a versatile intermediate in the development of pharmacologically relevant scaffolds.

The 6-oxo-1,6-dihydropyridine moiety is particularly noteworthy due to its presence in several pharmacologically active agents. This structural unit is known for its ability to engage in hydrogen bonding interactions, making it a valuable component in drug design for enhancing binding affinity and selectivity. Furthermore, the propanoic acid functionality introduces a carboxyl group that can be further modified through esterification, amidation, or other transformations to tailor the physicochemical properties of the final therapeutic entity.

In recent years, there has been growing interest in exploring novel derivatives of dihydropyridines for their potential applications in medicine. The CAS No. 1785097-64-4 compound serves as a foundational building block for synthesizing more complex molecules with enhanced pharmacological profiles. Researchers have leveraged this scaffold to develop inhibitors targeting various enzymatic pathways and receptors implicated in metabolic disorders, cardiovascular diseases, and inflammatory conditions.

One of the most compelling aspects of 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid is its synthetic accessibility. The availability of this precursor allows chemists to rapidly construct libraries of analogs for high-throughput screening (HTS) campaigns. Such an approach has been instrumental in identifying lead compounds with improved efficacy and reduced toxicity. The ability to modify both the pyridine ring and the propanoic acid moiety provides chemists with ample opportunities to optimize key pharmacokinetic parameters such as solubility, bioavailability, and metabolic stability.

The pharmaceutical industry has been particularly keen on exploring dihydropyridine derivatives due to their demonstrated efficacy in modulating calcium channels. While not directly applicable to this specific compound, the structural similarity suggests potential applications in developing agents that influence intracellular calcium signaling—a critical factor in numerous physiological processes. Moreover, the versatility of this scaffold makes it attractive for designing molecules that interact with protein targets outside of calcium channels, such as kinases or transcription factors.

Recent advancements in computational chemistry have further accelerated the design and optimization process for molecules like 3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid. Molecular docking studies combined with quantum mechanical calculations have enabled researchers to predict binding affinities and interactions with high precision. These computational tools are particularly valuable when dealing with complex biological systems where experimental screening may be time-consuming or resource-intensive.

The synthesis of CAS No. 1785097-64-4 involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps often include condensation reactions between appropriate precursors followed by cyclization and functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of substituents at strategic positions within the pyridine ring, enhancing both regioselectivity and yield.

In conclusion,3-(6-oxo-1,6-dihydropyridin-2-yl)propanoic acid represents a promising candidate for further pharmacological exploration due to its structural features and synthetic tractability. Its role as an intermediate in drug discovery underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic targets and mechanisms,CAS No. 1785097-64-4 may well find applications beyond its current scope—contributing to advancements in human health through innovative chemical solutions.

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